![molecular formula C28H18N2O3 B11928690 4,4',4''-(1H-Benzo[d]imidazole-2,4,7-triyl)tribenzaldehyde](/img/structure/B11928690.png)
4,4',4''-(1H-Benzo[d]imidazole-2,4,7-triyl)tribenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’,4’'-(1H-Benzo[d]imidazole-2,4,7-triyl)tribenzaldehyde: is a complex organic compound with the molecular formula C28H18N2O3 It is characterized by the presence of a benzimidazole core substituted with three benzaldehyde groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-(1H-Benzo[d]imidazole-2,4,7-triyl)tribenzaldehyde typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable aldehyde under acidic conditions.
Introduction of Benzaldehyde Groups: The benzimidazole core is then subjected to formylation reactions to introduce the benzaldehyde groups at the desired positions. This can be achieved using reagents such as Vilsmeier-Haack reagent (DMF and POCl3) or by using formylation agents like paraformaldehyde in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’,4’'-(1H-Benzo[d]imidazole-2,4,7-triyl)tribenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium or chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid, sulfonation using fuming sulfuric acid, and halogenation using halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding primary alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the compound.
Applications De Recherche Scientifique
4,4’,4’'-(1H-Benzo[d]imidazole-2,4,7-triyl)tribenzaldehyde has several scientific research applications:
Material Science: Used as a building block for the synthesis of covalent organic frameworks (COFs) and metal-organic frameworks (MOFs) due to its rigid structure and multiple functional groups.
Organic Electronics:
Medicinal Chemistry: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Catalysis: Used as a ligand in coordination chemistry for the development of novel catalysts.
Mécanisme D'action
The mechanism of action of 4,4’,4’'-(1H-Benzo[d]imidazole-2,4,7-triyl)tribenzaldehyde depends on its application:
Material Science: Acts as a structural component in COFs and MOFs, providing stability and rigidity to the framework.
Organic Electronics: Functions as an electron donor or acceptor in organic semiconductors, facilitating charge transport.
Medicinal Chemistry: Interacts with biological targets such as enzymes and receptors, potentially inhibiting their activity or modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-(1H-Benzo[d]imidazole-4,7-diyl)dibenzaldehyde: Similar structure but with two benzaldehyde groups instead of three.
4,4’-(1H-Benzo[d]imidazole-2,4,7-triyl)tribenzylamine: Similar core structure but with benzylamine groups instead of benzaldehyde groups.
4,4’-(1H-Benzo[d]imidazole-2,4,7-triyl)tribenzoic acid: Similar core structure but with carboxylic acid groups instead of benzaldehyde groups.
Uniqueness
4,4’,4’'-(1H-Benzo[d]imidazole-2,4,7-triyl)tribenzaldehyde is unique due to its three benzaldehyde groups, which provide multiple reactive sites for further functionalization and applications in various fields, particularly in the synthesis of complex organic frameworks.
Propriétés
Formule moléculaire |
C28H18N2O3 |
|---|---|
Poids moléculaire |
430.5 g/mol |
Nom IUPAC |
4-[2,7-bis(4-formylphenyl)-3H-benzimidazol-4-yl]benzaldehyde |
InChI |
InChI=1S/C28H18N2O3/c31-15-18-1-7-21(8-2-18)24-13-14-25(22-9-3-19(16-32)4-10-22)27-26(24)29-28(30-27)23-11-5-20(17-33)6-12-23/h1-17H,(H,29,30) |
Clé InChI |
NGQOOXODANAVCV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=O)C2=C3C(=C(C=C2)C4=CC=C(C=C4)C=O)N=C(N3)C5=CC=C(C=C5)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


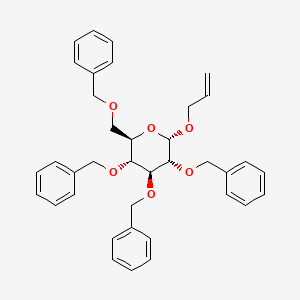


![N-(3-azidopropyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B11928627.png)
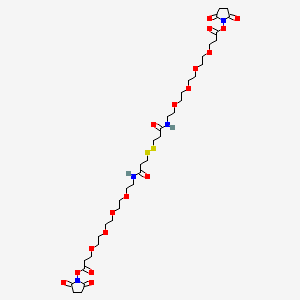
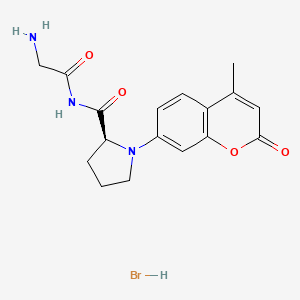
![Butanedioic acid, 1-[(1R)-2-[[(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl]oxy]-1-[(S)-(benzoylamino)phenylmethyl]-2-oxoethyl] 4-(2,5-dioxo-1-pyrrolidinyl) ester](/img/structure/B11928639.png)
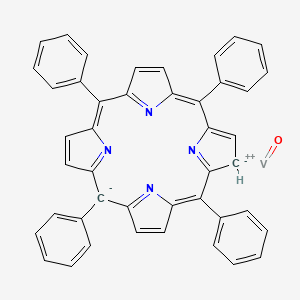


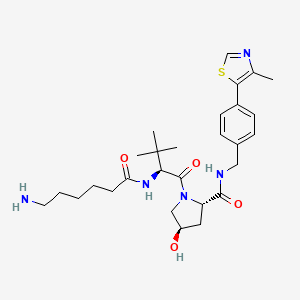
![[4-[4-[3,5-bis[4-(4-boronophenyl)phenyl]phenyl]phenyl]phenyl]boronic acid](/img/structure/B11928659.png)
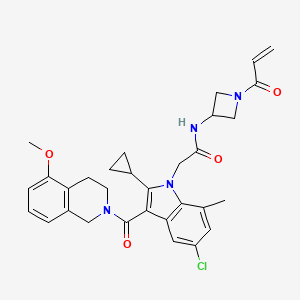
![heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11928682.png)
